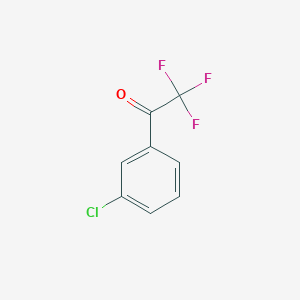

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFMLRJTDPGABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374076 | |

| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-31-3 | |

| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 321-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Chlorophenyl 2,2,2 Trifluoroethanone

Direct Synthetic Routes to the Trifluoroacetophenone Scaffold

The direct formation of the carbon-carbon bond between the chlorophenyl ring and the trifluoroacetyl group is a key step in synthesizing 1-(3-chlorophenyl)-2,2,2-trifluoroethanone. This can be achieved through several established synthetic reactions, broadly categorized into electrophilic aromatic substitution and organometallic-based methods.

Friedel-Crafts Acylation Approaches for C-C Bond Formation

Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aryl ketones. nih.gov The reaction involves the acylation of an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. youtube.com The trifluoroacetylation of chlorobenzene (B131634) derivatives to produce the target compound falls under this class of reactions, though with significant regiochemical challenges.

The choice of Lewis acid catalyst is critical in Friedel-Crafts acylation, as it activates the acylating agent to generate a potent electrophile, typically an acylium ion. youtube.com Aluminum chloride (AlCl₃) is the traditional and most common catalyst for these reactions. youtube.comvedantu.com However, research has expanded to include a variety of other Lewis acids to improve yields, reduce catalyst loading, and enhance recyclability.

Trifluoroacetic acid and its anhydride have also been explored as catalysts for Friedel-Crafts acylation, offering the advantage of potentially recyclable and less harsh reaction conditions compared to traditional Lewis acids. google.com Furthermore, advanced catalytic systems using metal complexes, such as those involving hafnium, have been shown to be effective in trace amounts for acylating activated aromatic compounds. nih.gov The reaction conditions, including solvent, temperature, and reaction time, are optimized to maximize product yield and minimize side reactions.

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation

| Catalyst Type | Examples | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Traditional Halides | AlCl₃, FeCl₃ | Stoichiometric amounts, often in halogenated solvents | High reactivity, but can be corrosive and difficult to handle. vedantu.comnii.ac.jp |

| Protic/Anhydride | Trifluoroacetic Acid (TFA), Trifluoroacetic Anhydride (TFAA) | Can act as both catalyst and solvent | Milder conditions, catalyst may be recoverable. google.com |

A significant challenge in the synthesis of this compound via direct Friedel-Crafts acylation of chlorobenzene is controlling the regioselectivity. The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group for electrophilic aromatic substitution. vedantu.com This is due to the resonance effect, where the lone pairs of electrons on the chlorine atom can delocalize into the ring, increasing electron density at the ortho and para positions. youtube.com

Consequently, the direct trifluoroacetylation of chlorobenzene predominantly yields a mixture of 1-(2-chlorophenyl)-2,2,2-trifluoroethanone (B1592166) (ortho isomer) and 1-(4-chlorophenyl)-2,2,2-trifluoroethanone (B1293500) (para isomer), with the para isomer typically being the major product due to reduced steric hindrance. youtube.comrsc.org The formation of the desired 1-(3-chlorophenyl) or meta isomer is minimal under standard Friedel-Crafts conditions. rsc.org

To overcome this regiochemical obstacle, multi-step synthetic sequences are often employed. One patented approach involves starting with the readily available 1-(4-chlorophenyl)-2,2,2-trifluoroethanone. This compound is then subjected to nitration, which introduces a nitro group primarily at the position meta to the trifluoroacetyl group (an electron-withdrawing group) and ortho to the chlorine. Subsequent chemical steps can then be used to modify or replace these groups to achieve the final 3-chloro substitution pattern. google.comjustia.com

Trifluoroacetylation via Organometallic Reagents

The use of organometallic reagents provides a powerful alternative to electrophilic aromatic substitution for forming the C-C bond in this compound. These methods often offer better control over regiochemistry, as the position of the metal on the aromatic ring dictates the site of the reaction.

Grignard reagents (arylmagnesium halides) are highly versatile intermediates in organic synthesis. rsc.org For the synthesis of this compound, a 3-chlorophenylmagnesium halide can be prepared from a corresponding dihalobenzene, such as 1-bromo-3-chlorobenzene, through reaction with magnesium metal. This organometallic species can then act as a nucleophile, attacking a suitable trifluoroacetylating agent.

A common electrophile for this purpose is an ester of trifluoroacetic acid, such as ethyl trifluoroacetate. google.com The reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ester, followed by the elimination of the ethoxy group, to form the desired ketone. This method ensures that the trifluoroacetyl group is introduced specifically at the 3-position of the chlorophenyl ring, as dictated by the initial position of the halogen used to form the Grignard reagent.

Table 2: General Scheme for Grignard-based Synthesis

| Step | Reactants | Reagent/Conditions | Product |

|---|---|---|---|

| 1. Grignard Formation | 1-Bromo-3-chlorobenzene | Magnesium (Mg), Tetrahydrofuran (THF) | 3-Chlorophenylmagnesium bromide |

Modern transition-metal-catalyzed cross-coupling reactions represent a highly efficient and selective method for C-C bond formation. taylorandfrancis.com Reactions such as the Suzuki, Stille, and Negishi couplings are widely used to connect two different organic fragments. youtube.com In the context of synthesizing this compound, these strategies can be envisioned to couple a 3-chlorophenyl-containing molecule with a trifluoroacetyl-containing partner.

For instance, a plausible route could involve the palladium-catalyzed coupling of a 3-chlorophenylboronic acid (used in Suzuki coupling) or a 3-chlorophenyl organozinc reagent (used in Negishi coupling) with a trifluoroacetyl halide (e.g., trifluoroacetyl chloride). youtube.com Alternatively, a 3-chlorophenyl halide could be coupled with an organometallic reagent bearing the trifluoroacetyl group, such as a trifluoroacetyl-stannane (in a Stille coupling). scispace.com These reactions are prized for their high functional group tolerance and excellent regiocontrol, providing a direct and powerful route to the target molecule. taylorandfrancis.com

Approaches via Halogenated Precursors

The construction of the this compound molecule often relies on introducing the chloro and trifluoroethanone substituents onto an aromatic ring through carefully controlled reaction sequences.

Nitration and Chlorination Sequences for Ring Substitution

A documented strategy for synthesizing halo-substituted 1-aryl-2,2,2-trifluoroethanones involves a sequence of nitration and chlorination reactions. justia.comgoogle.com This multi-step process is designed to introduce substituents at specific positions on the aromatic ring, starting from a readily available precursor.

The general pathway comprises three main stages:

Nitration: An existing chlorophenyl trifluoroethanone, such as 1-(4-chlorophenyl)-2,2,2-trifluoroethanone, is reacted with a nitrating agent. google.com This electrophilic aromatic substitution typically introduces a nitro (-NO2) group onto the ring.

Chlorination: The resulting nitro-substituted compound is then subjected to chlorination. This step adds another chlorine atom to the aromatic ring. A combination of trichloroisocyanuric acid with fuming sulfuric acid at elevated temperatures has been shown to be effective for this transformation, even on deactivated substrates. justia.comgoogle.com

Nitro Group Substitution: The final step involves the replacement of the nitro group with a chlorine atom. This can be achieved by treating the compound with chlorine gas at high temperatures, ranging from 180°C to 250°C. justia.com

The table below outlines representative conditions for the initial nitration step as described in patent literature.

| Parameter | Value / Description | Reference |

| Starting Material | 1-(4-chlorophenyl)-2,2,2-trifluoroethanone | google.com |

| Reagents | Fuming Sulfuric Acid (20-30% SO3), Fuming Nitric Acid | google.com |

| Temperature | Initial cooling to 5°C, rises to 60°C upon addition | google.com |

| Reaction Time | 40 minutes at ambient temperature | google.com |

| Outcome | Complete conversion to 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone | google.com |

This interactive table summarizes the conditions for a key nitration step in the synthesis of precursors for halogenated trifluoroethanones.

Hydrolysis and Oxidation Reactions of Fluorinated Precursors

While nitration and chlorination sequences are well-documented, other synthetic strategies can involve the hydrolysis and/or oxidation of advanced fluorinated precursors. In general organic synthesis, such methods are used to unmask or interconvert functional groups. For instance, the hydrolysis of ester or amide precursors can yield carboxylic acids, while the oxidation of alcohols or aldehydes can introduce a ketone functionality.

The application of hydrolysis and oxidation is particularly relevant in the context of perfluorinated and polyfluorinated substances, where these reactions can be part of the environmental degradation pathways or synthetic routes for creating functionalized molecules like perfluorinated carboxylic acids (PFCAs). scholaris.ca However, specific, detailed examples of hydrolysis and oxidation sequences being the primary route for the industrial synthesis of this compound are not as prominently featured in the reviewed literature as the halogenation pathways.

Optimization of Synthetic Processes and Scalability Studies

Improving the efficiency and environmental footprint of chemical syntheses is a major goal in modern chemistry. For the production of this compound, efforts are directed toward developing more sustainable and scalable manufacturing processes.

Process Intensification and Continuous Flow Chemistry Approaches

The shift from traditional batch manufacturing to continuous flow processes represents a significant advance in chemical synthesis. tue.nl Continuous flow chemistry offers numerous advantages, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved reproducibility. nih.gov These systems are particularly well-suited for handling highly exothermic reactions, such as nitrations, which can be challenging to control on a large scale in batch reactors. nih.gov

Process intensification through continuous flow can lead to:

Reduced Reaction Times: Enhanced kinetics can shorten the time required for reaction completion.

Increased Safety: Smaller inventories of hazardous materials and better temperature control minimize risks. nih.gov

Improved Efficiency: The exclusion of intermediate workup and purification steps in telescoped or one-flow systems leads to faster and more environmentally benign processes. tue.nl

While specific studies detailing a complete continuous flow synthesis of this compound are emerging, the principles of process intensification are broadly applicable. Implementing technologies like 3D-printed reactors and in-line monitoring could further optimize the production of this and other fine chemicals, enabling rapid and on-demand synthesis. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 1 3 Chlorophenyl 2,2,2 Trifluoroethanone

Reactivity of the Ketone Functionality

The presence of the strongly electron-withdrawing trifluoromethyl group renders the carbonyl carbon of 1-(3-chlorophenyl)-2,2,2-trifluoroethanone exceptionally electrophilic. This heightened reactivity governs its interactions with a wide array of nucleophiles and its behavior in reduction and oxidation reactions.

Nucleophilic Addition Reactions to the Carbonyl Center

The electron-deficient nature of the carbonyl carbon makes it a prime target for nucleophilic attack, leading to the formation of tetrahedral intermediates. This reactivity is fundamental to a variety of transformations.

In the presence of water or alcohols, this compound readily forms hydrates and hemiketals, respectively. This is a consequence of the trifluoromethyl group's ability to stabilize the resulting tetrahedral intermediate. The equilibrium for this reaction often favors the hydrate (B1144303) or hemiketal form, a characteristic feature of trifluoromethyl ketones.

The equilibrium between the ketone, hydrate, and hemiketal can be represented as follows:

Ketone + H₂O ⇌ Hydrate

Ketone + ROH ⇌ Hemiketal

Table 1: Illustrative Equilibrium Constants for Hemiketal Formation

| Ketone | Alcohol | Equilibrium Constant (K) |

| Acetophenone | Methanol | Low |

| Trifluoroacetophenone | Methanol | High |

Note: This table provides a qualitative comparison based on general principles of trifluoromethyl ketone reactivity.

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the carbonyl carbon of this compound, leading to the formation of tertiary alcohols after acidic workup.

The general reaction proceeds as follows:

Nucleophilic Addition: The organometallic reagent (R-M) attacks the electrophilic carbonyl carbon.

Formation of Alkoxide: A tetrahedral alkoxide intermediate is formed.

Protonation: Subsequent treatment with an acid source protonates the alkoxide to yield the corresponding tertiary alcohol.

Table 2: Representative Reactions with Organometallic Reagents

| Organometallic Reagent | Product after Workup |

| Methylmagnesium bromide | 1-(3-Chlorophenyl)-2,2,2-trifluoro-1-phenylethanol |

| Phenyllithium | 1-(3-Chlorophenyl)-1,2,2,2-tetrafluoro-1-phenylethanol |

Note: The products listed are illustrative based on the expected reactivity. Specific yields and reaction conditions would require experimental validation.

The mechanism involves the formation of a new carbon-carbon bond, providing a valuable route for the synthesis of complex molecular architectures. The choice of organometallic reagent and reaction conditions can influence the yield and selectivity of the reaction.

Alpha-Functionalization Reactions via Enolization

While the primary site of reactivity is the carbonyl carbon, this compound can undergo reactions at the alpha-position through the formation of an enolate intermediate. The acidity of the α-protons is enhanced by the adjacent carbonyl group, allowing for deprotonation by a suitable base. However, due to the lack of α-protons on the trifluoromethyl side, enolization can only occur on the phenyl side if a suitable α-substituent were present. For the parent compound, direct α-functionalization via enolization is not possible.

Should an analogue with α-protons be considered, the regioselectivity of enolate formation (kinetic vs. thermodynamic) would be a critical factor in determining the outcome of subsequent alkylation or other electrophilic trapping reactions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate, while weaker bases at higher temperatures would lead to the more stable thermodynamic enolate.

Reduction and Oxidation Pathways of the Ketone Group

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(3-chlorophenyl)-2,2,2-trifluoroethanol (B1601332). A variety of reducing agents can accomplish this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice.

Reduction Reaction: this compound + NaBH₄ → 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

For asymmetric reductions, chiral catalysts such as the Corey-Bakshi-Shibata (CBS) catalyst can be employed to achieve high enantioselectivity, yielding predominantly one enantiomer of the alcohol.

Conversely, oxidation of the ketone is not a typical transformation under standard conditions. However, the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester, is a potential oxidative pathway. Given the migratory aptitude of aryl groups, the reaction with a peroxy acid would be expected to yield 3-chlorophenyl trifluoroacetate.

Hypothetical Baeyer-Villiger Oxidation: this compound + Peroxy Acid → 3-Chlorophenyl trifluoroacetate

Transformations Involving the Chlorophenyl Moiety

The chlorine substituent on the phenyl ring provides a handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are powerful tools for modifying the aromatic core of the molecule.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to produce an alkynylated aromatic compound.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an aniline (B41778) derivative.

Table 3: Potential Cross-Coupling Reactions of the Chlorophenyl Moiety

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Base | Biphenyl derivative |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ / Base | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | Diphenylacetylene derivative |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Ligand / Base | Diarylamine derivative |

Note: This table illustrates potential transformations. Specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for each specific transformation.

The trifluoroacetyl group, being strongly electron-withdrawing, can influence the reactivity of the chlorophenyl ring in these cross-coupling reactions. Mechanistically, these reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst.

Nucleophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides. libretexts.org Unlike SN1 and SN2 reactions common to alkyl halides, SNAr reactions on aromatic rings typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org

In the case of this compound, the trifluoroacetyl group (-COCF3) serves as a potent activating group. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution by making the ring electron-poor. libretexts.org The substitution process is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the subsequent step, the leaving group (chloride ion) is eliminated, which restores the aromaticity of the ring. youtube.com

The position of the activating group relative to the leaving group is crucial. For maximum activation, the electron-withdrawing group should be positioned ortho or para to the halogen. This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group, thereby stabilizing the intermediate. libretexts.org In this compound, the activating -COCF3 group is in the meta position relative to the chlorine atom. Consequently, the resonance stabilization of the negative charge onto the activating group is not possible. This meta-positioning results in significantly less activation compared to its ortho- or para-substituted counterparts, and more forcing reaction conditions would likely be required to effect substitution.

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Aryl Halide Position

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary avenue for the functionalization of aryl halides like this compound. eie.grmdpi.com These reactions offer a versatile alternative to classical methods, which may be limited in scope or require harsh conditions. wikipedia.org Two of the most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling facilitates the formation of C-C bonds by reacting an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize biaryl compounds. researchgate.net While specific studies on this compound are not prevalent, the successful Suzuki-Miyaura coupling of the analogous 1-(4-bromophenyl)-2,2,2-trifluoroethanone with various boronic acids demonstrates the viability of this transformation on such substrates. researchgate.net The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This method has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The reaction is highly versatile, with several generations of catalyst systems developed to accommodate a wide range of aryl halides and amines under increasingly mild conditions. wikipedia.org For an aryl chloride like this compound, a suitable palladium precatalyst and a specialized phosphine (B1218219) ligand (e.g., bulky, electron-rich ligands like RuPhos or XPhos) would typically be required, along with a strong base such as sodium tert-butoxide. researchgate.net The mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination. wikipedia.orglibretexts.org

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 | SPhos, XPhos, P(t-Bu)3, PCy3 | K3PO4, K2CO3, Cs2CO3 | Dioxane, Toluene, THF, Water mixtures | 60-110 °C |

| Buchwald-Hartwig Amination | Pd(OAc)2, Pd2(dba)3 | BINAP, DPPF, RuPhos, XPhos | NaOt-Bu, KOt-Bu, LiHMDS | Toluene, Dioxane, THF | 80-120 °C |

Chemical Stability and Potential Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is one of the most stable fluoroalkyl groups and is generally robust under a wide range of reaction conditions. Its stability is a key reason for its prevalence in pharmaceuticals and agrochemicals. wikipedia.org However, the integrity of the CF3 group in this compound is not absolute and can be compromised under specific chemical environments.

Effects of Reaction Conditions on CF3 Group Integrity

The stability of the trifluoromethyl ketone moiety is influenced by factors such as pH, temperature, and the presence of strong nucleophiles or bases. Under strongly basic conditions, particularly at elevated temperatures, trifluoromethyl ketones can be susceptible to haloform-type reactions. This involves nucleophilic attack at the carbonyl carbon, followed by cleavage of the C-COCF3 bond to potentially generate fluoroform (CHF3) and a carboxylate derivative. The high stability of the trifluoromethanide (CF3-) anion as a leaving group facilitates this process compared to non-fluorinated analogues. However, the CF3- anion itself is unstable and can decompose into difluorocarbene (:CF2) and a fluoride (B91410) ion, especially in the presence of certain metal cations. beilstein-journals.orgnih.gov

Defluorination and Trifluoromethylation Reactions

Defluorination , the cleavage of a C-F bond, is a challenging transformation due to the high strength of the carbon-fluorine bond. For the CF3 group, complete defluorination is generally difficult and requires harsh conditions or specific enzymatic pathways. nih.gov Partial defluorination or decomposition, as mentioned above, is a more likely outcome under forcing chemical conditions.

Conversely, trifluoromethylation reactions are the primary methods for synthesizing compounds like this compound. organic-chemistry.org Nucleophilic trifluoromethylation is a common strategy, involving the addition of a CF3- nucleophile equivalent to an electrophilic carbonyl precursor, such as an ester or acyl chloride. beilstein-journals.orgsemanticscholar.org A widely used reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often called the Ruppert-Prakash reagent, which delivers the CF3 nucleophile upon activation by a fluoride source or other nucleophilic initiators. wikipedia.orgresearchgate.net The reaction proceeds via nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, which is then typically quenched to yield the trifluoromethyl alcohol or, in the case of ester precursors, can lead to the ketone. nih.gov The challenge in these reactions often lies in controlling the stability of the transient CF3- anion. wikipedia.orgbeilstein-journals.org

Mechanistic Elucidation of Key Transformations

Understanding the detailed reaction pathways and characterizing the intermediates of the key transformations involving this compound is fundamental to optimizing reaction conditions and predicting outcomes.

Detailed Reaction Pathway Analysis and Intermediate Characterization

Nucleophilic Aromatic Substitution (SNAr): The accepted mechanism proceeds through two distinct steps. libretexts.org

Addition: A nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a tetrahedral, negatively charged intermediate. This species is known as a Meisenheimer complex and is stabilized by resonance. libretexts.org

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group. This step is typically fast. The formation of the Meisenheimer complex is usually the rate-determining step of the reaction. nih.gov

Transition-Metal-Catalyzed Cross-Coupling: The mechanisms for reactions like Suzuki and Buchwald-Hartwig are understood as catalytic cycles.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) catalyst, forming a Pd(II) complex. This step involves the cleavage of the C-Cl bond. libretexts.orglibretexts.org

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki reaction, the organic moiety from the organoboron reagent is transferred to the palladium center in a step called transmetalation, which requires activation by a base. organic-chemistry.orgharvard.edu In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base removes a proton to form a palladium-amido intermediate. wikipedia.org

Reductive Elimination: This is the final step, where the two organic partners are coupled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which can then enter another cycle. libretexts.orglibretexts.org The characterization of intermediates in these cycles, such as the Pd(II)-aryl halide adducts, is crucial for understanding catalyst activity and stability.

Nucleophilic Trifluoromethylation: The mechanism of trifluoromethylation of a carbonyl precursor with TMSCF3 is initiated by a nucleophilic activator (e.g., F-).

Activation: The activator attacks the silicon atom of TMSCF3, forming a hypervalent siliconate species. This complex effectively liberates a nucleophilic trifluoromethanide anion (CF3-) or a related species that acts as the CF3- source. researchgate.netnih.gov

Nucleophilic Attack: The CF3- equivalent attacks the electrophilic carbonyl carbon of the substrate (e.g., an ester derivative of 3-chlorobenzoic acid). This forms a tetrahedral intermediate. nih.gov

Product Formation: For an ester substrate, the tetrahedral intermediate can collapse, eliminating an alkoxide and forming the trifluoromethyl ketone product.

Influence of Solvent Effects, Catalysis, and pH on Reaction Mechanisms

A thorough search of chemical and scientific databases reveals a lack of specific studies focused on the mechanistic influence of solvents, catalysts, or pH on the reactions of this compound. However, insights can be drawn from research on analogous trifluoroacetophenones and general principles of physical organic chemistry.

Solvent Effects: The reactivity of ketones is known to be influenced by the solvent environment. For reactions involving nucleophilic attack at the carbonyl carbon, solvent polarity can play a crucial role. Polar protic solvents can stabilize both the carbonyl group and the nucleophile through hydrogen bonding, potentially affecting reaction rates. Polar aprotic solvents, on the other hand, can solvate cations while leaving anions (nucleophiles) relatively free, which can accelerate certain nucleophilic reactions.

In the context of synthesizing related compounds like 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone via nucleophilic aromatic substitution, polar solvents such as sulfolane, dimethylformamide (DMF), and dimethylsulfoxide (DMSO) are employed. google.com These solvents are chosen for their ability to dissolve reactants and facilitate the desired reaction pathway, though a detailed mechanistic analysis of their role is not provided. google.com

Catalysis: Research on the broader class of trifluoroacetophenones has highlighted their utility as organocatalysts. For instance, the parent compound, 2,2,2-trifluoroacetophenone (B138007), has been identified as an effective organocatalyst for the epoxidation of alkenes using hydrogen peroxide. acs.orgacs.org In this catalytic cycle, the ketone is believed to form a more reactive perhydrate intermediate that performs the oxidation. acs.org

A screening of solvents for this catalytic system showed that tert-butyl alcohol was optimal, while others like acetonitrile (B52724), dichloromethane, and ethyl acetate (B1210297) resulted in lower reactivity. acs.orgacs.org This demonstrates a significant interplay between the catalyst and the solvent.

| Solvent | Conversion (%) |

|---|---|

| t-BuOH | 99 |

| MeCN | 85 |

| DCM | 73 |

| EtOAc | 65 |

| Toluene | 55 |

| THF | 41 |

| Acetone | 35 |

Furthermore, in the synthesis of derivatives, phase transfer catalysts, such as phosphonium (B103445) and ammonium (B1175870) salts, have been used to facilitate nucleophilic aromatic substitution reactions. google.com Strong acids like sulfuric acid or fuming sulfuric acid are also used as catalysts in chlorination reactions of related nitro-substituted trifluoroethanones. google.com

Influence of pH: The influence of pH is critical in reactions where intermediates can be protonated or deprotonated, or where the catalyst's activity is pH-dependent. In the organocatalytic epoxidation by 2,2,2-trifluoroacetophenone, the reaction is performed under basic conditions (pH 11), employing a potassium carbonate buffer. acs.org This suggests that the formation or reactivity of the active oxidizing species is favored at higher pH. However, no specific studies detailing the effect of varying pH on the reaction mechanism of this compound itself are available.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 3 Chlorophenyl 2,2,2 Trifluoroethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. The four protons on the chlorophenyl ring are chemically non-equivalent and would theoretically give rise to four distinct signals. Due to the electron-withdrawing nature of both the chloro and trifluoroacetyl substituents, these protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.5 and 8.2 ppm. The splitting pattern would be complex, showing doublet, triplet, or doublet of doublets multiplicities based on their ortho, meta, and para coupling relationships.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The spectrum would be defined by the highly deshielded carbonyl carbon, the carbon atom of the trifluoromethyl group, and the six distinct carbons of the 3-chlorophenyl ring. The electron-withdrawing trifluoroacetyl group significantly influences the chemical shifts.

Carbonyl Carbon (C=O): Expected to appear far downfield, typically in the range of δ 175-185 ppm, due to the adjacent electron-withdrawing CF₃ group.

Trifluoromethyl Carbon (-CF₃): This carbon signal appears as a characteristic quartet due to coupling with the three fluorine atoms (¹J-CF). Its chemical shift is anticipated around δ 117 ppm.

Aromatic Carbons: The six aromatic carbons will produce distinct signals in the δ 125-135 ppm range. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the carbonyl group will have their chemical shifts significantly influenced by these substituents.

A summary of predicted chemical shifts is presented below.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Notes |

| Aromatic Protons | 7.5 - 8.2 | - | Four distinct signals with complex splitting patterns (doublets, triplets). |

| Carbonyl Carbon | - | 175 - 185 | Singlet (in decoupled spectrum); highly deshielded. |

| Trifluoromethyl C | - | ~117 | Quartet due to ¹J-CF coupling. |

| Aromatic Carbons | - | 125 - 135 | Six distinct signals; chemical shifts are influenced by Cl and COCF₃ substituents. |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the trifluoromethyl (-CF₃) group. chemsrc.com Since ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it yields sharp signals over a wide chemical shift range, making it an excellent probe. chemsrc.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The three fluorine atoms are chemically equivalent and are not coupled to any nearby protons. The chemical shift for a trifluoroacetyl group attached to an aromatic ring typically falls within the range of -70 to -80 ppm relative to a CFCl₃ standard. nih.gov This distinct signal confirms the presence and electronic environment of the trifluoromethyl moiety.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to establish the connectivity of the protons on the aromatic ring. Cross-peaks in the COSY spectrum would connect signals from adjacent protons, allowing for the unambiguous assignment of the aromatic proton network. chemicalbook.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). For this compound, it would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range connections (typically 2-3 bonds) between protons and carbons. This technique would provide key structural confirmations:

Correlations between the aromatic protons and the carbonyl carbon would establish the connection of the phenyl ring to the trifluoroacetyl group.

Correlations between the aromatic protons and various other carbons within the ring would help to fully assign the ¹³C spectrum.

A correlation between the fluorine atoms of the CF₃ group and the carbonyl carbon could also be observed in a ¹⁹F-¹³C HMBC experiment, confirming the C-C bond of the ethanone (B97240) core.

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula. The molecular formula of this compound is C₈H₄ClF₃O. The calculated exact mass for its molecular ion [M]⁺ is 207.99028. chemsrc.com An HRMS measurement confirming this mass to within a few parts per million (ppm) provides unambiguous validation of the molecular formula. The presence of one chlorine atom would also be confirmed by the characteristic M+2 isotopic peak, which would have an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

In electron ionization mass spectrometry (EI-MS), the molecular ion is imparted with high energy, causing it to fragment in a predictable manner. The analysis of these fragments provides a fingerprint of the molecule's structure. For this compound, the primary fragmentation is expected to be α-cleavage at the bonds adjacent to the carbonyl group. chemguide.co.uk

Key predicted fragmentation pathways include:

Loss of the trifluoromethyl radical (•CF₃): Cleavage of the C-C bond between the carbonyl carbon and the CF₃ group would result in the formation of a stable 3-chlorobenzoyl cation.

[M - CF₃]⁺ → C₇H₄ClO⁺ (m/z = 139/141)

Loss of the 3-chlorophenyl radical (•C₆H₄Cl): Cleavage of the bond between the carbonyl carbon and the aromatic ring would yield a trifluoroacetyl cation.

[M - C₆H₄Cl]⁺ → CF₃CO⁺ (m/z = 97)

Formation of the 3-chlorophenyl cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the 3-chlorobenzoyl cation.

[C₇H₄ClO]⁺ → C₆H₄Cl⁺ (m/z = 111/113) + CO

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. masterorganicchemistry.com The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. youtube.comvscht.cz When IR radiation is passed through a sample of this compound, the molecule absorbs energy at characteristic wavenumbers, resulting in a unique spectrum that provides a molecular fingerprint.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent peak is the strong absorption corresponding to the carbonyl (C=O) group stretching vibration, which is typically observed in the region of 1700-1740 cm⁻¹. The presence of the electron-withdrawing trifluoromethyl group adjacent to the carbonyl group shifts this absorption to a higher frequency compared to a simple ketone.

Strong, intense absorption bands associated with the carbon-fluorine (C-F) bonds of the trifluoromethyl (-CF₃) group are also a defining feature of the spectrum, typically appearing in the 1100-1300 cm⁻¹ region. benthamopen.com The aromatic ring gives rise to several characteristic peaks. The C-H stretching vibrations of the benzene (B151609) ring are observed just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations cause multiple bands in the 1400-1600 cm⁻¹ range. vscht.cz The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region. Finally, the carbon-chlorine (C-Cl) stretching vibration is expected to produce a band in the lower frequency region, typically between 600 and 800 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 3100-3000 | Aromatic C-H | Stretch | Medium-Weak |

| 1740-1700 | Carbonyl (C=O) | Stretch | Strong |

| 1600-1400 | Aromatic C=C | Stretch | Medium-Weak |

| 1300-1100 | C-F (of CF₃) | Stretch | Strong, Broad |

| 800-600 | C-Cl | Stretch | Medium-Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It involves passing a mixture dissolved in a "mobile phase" through a "stationary phase," which separates the analyte from other molecules in the mixture based on differential partitioning between the two phases.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. gcms.cz It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and its volatile derivatives. nih.gov In GC, the sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the compound's boiling point and polarity, which dictates its interaction with the column's stationary phase.

Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nih.gov This high-energy ionization process causes the molecule to fragment into characteristic pieces. The mass-to-charge ratio (m/z) of these fragments is measured, producing a mass spectrum that serves as a molecular fingerprint.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns would include the alpha-cleavage of the bond between the carbonyl carbon and the trifluoromethyl group, leading to the formation of a [CF₃]⁺ ion (m/z = 69) and a [M-CF₃]⁺ ion (3-chlorobenzoyl cation, m/z = 139/141 due to chlorine isotopes). researchgate.net Further fragmentation of the chlorophenyl ring would also be observed. scirp.org

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula |

|---|---|---|

| 208/210 | Molecular Ion [M]⁺ | [C₈H₄ClF₃O]⁺ |

| 180/182 | [M-CO]⁺ | [C₇H₄ClF₃]⁺ |

| 139/141 | [M-CF₃]⁺ (3-Chlorobenzoyl) | [C₇H₄ClO]⁺ |

| 111/113 | Chlorophenyl cation | [C₆H₄Cl]⁺ |

| 69 | Trifluoromethyl cation | [CF₃]⁺ |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. globalresearchonline.net It is extensively used to assess the purity of synthesized compounds like this compound and to quantify them in various matrices. The principle of HPLC involves pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. globalresearchonline.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for moderately polar compounds such as substituted acetophenones. sielc.comnih.gov In this setup, the stationary phase is nonpolar (e.g., silica (B1680970) modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically water combined with acetonitrile (B52724) or methanol. nih.gov this compound, being relatively nonpolar, will be retained on the nonpolar stationary phase and will elute at a specific retention time determined by the exact conditions (mobile phase composition, flow rate, column temperature).

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. A photodiode array (PDA) detector can also be used to obtain the UV spectrum of the eluting peak, which aids in peak identification and purity assessment. nih.gov By comparing the retention time with that of a known standard and integrating the peak area, both the identity and concentration of the compound can be determined with high accuracy.

Table 3: Typical HPLC Parameters for Purity Analysis of Substituted Acetophenones

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (Octadecylsilyl silica gel), 4.6 x 250 mm, 5 µm | Stationary phase for reversed-phase separation. nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes the compound from the column. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. nih.gov |

| Detection | UV at 254 nm or 280 nm | Detects the aromatic compound as it elutes. nih.gov |

| Column Temp. | 25-30 °C | Ensures reproducible retention times. nih.gov |

| Injection Vol. | 10-20 µL | Volume of sample introduced for analysis. |

Chiral Chromatography for Enantiomeric Purity Determination of Chiral Derivatives

While this compound is an achiral molecule, its derivatives can possess chirality. For instance, the reduction of its ketone functional group results in the formation of 1-(3-chlorophenyl)-2,2,2-trifluoroethanol (B1601332), which contains a chiral center at the carbon bearing the hydroxyl group. When such chiral derivatives are synthesized, they often form as a racemic mixture (a 50:50 mixture of two enantiomers). Since enantiomers can have different biological and pharmacological activities, it is crucial to separate and quantify them. nih.gov

Chiral chromatography is the primary method for separating enantiomers. ntu.edu.sg This technique utilizes a chiral stationary phase (CSP) in either HPLC or GC. mdpi.comresearchgate.net The CSP is itself enantiomerically pure and interacts differently with each enantiomer of the analyte, leading to differential retention times and thus, separation. ntu.edu.sg

Commonly used CSPs for separating chiral alcohols and amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) and cyclodextrins. nih.govrsc.orgnih.gov For example, a column like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or a cyclodextrin-based column could be employed in HPLC with a nonpolar mobile phase (normal-phase mode) or a polar organic or reversed-phase mobile phase to resolve the enantiomers of 1-(3-chlorophenyl)-2,2,2-trifluoroethanol. nih.gov The determination of the enantiomeric excess (ee) is a critical measure of the stereochemical purity of the sample.

Table 4: Examples of Chiral Stationary Phases (CSPs) for Separation of Chiral Derivatives

| CSP Type | Commercial Example | Class of Compounds Separated | Technique |

|---|---|---|---|

| Polysaccharide (Cellulose-based) | Chiralcel® OD-H, Lux® Cellulose-1 | Chiral alcohols, amides, amines. mdpi.comresearchgate.net | HPLC |

| Polysaccharide (Amylose-based) | Chiralpak® AS-H, Lux® Amylose-1 | Aromatic ketones, β-blockers, various pharmaceuticals. researchgate.netnih.gov | HPLC |

| Cyclodextrin Derivative | Cyclobond®, Rt-bDEXse | Chiral pharmaceutical intermediates, amino acid derivatives. nih.govfagg.be | HPLC, GC |

| Crown Ether | Crownpak® CR(+) | Chiral amines, amino acids. nih.gov | HPLC |

Computational Chemistry and Theoretical Studies on 1 3 Chlorophenyl 2,2,2 Trifluoroethanone

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Electronic Structure, Molecular Orbitals, and Reactivity Predictions

Quantum mechanical calculations, particularly those based on ab initio and Density Functional Theory (DFT) methods, are employed to determine the electronic structure of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone. These calculations provide detailed information about the distribution of electrons within the molecule, its molecular orbitals, and various electronic properties.

Key insights from these studies include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transitions. A smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing nature of the trifluoromethyl group and the chlorine atom significantly influences the electronic distribution on the phenyl ring and the carbonyl group. This, in turn, affects the energies of the HOMO and LUMO. Reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated from the HOMO and LUMO energies to predict the molecule's behavior in chemical reactions.

Molecular electrostatic potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it susceptible to electrophilic attack, while the carbonyl carbon is an electrophilic site.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is representative and derived from typical DFT calculations for similar aromatic ketones.)

| Property | Value | Unit |

| HOMO Energy | -7.25 | eV |

| LUMO Energy | -1.89 | eV |

| HOMO-LUMO Gap | 5.36 | eV |

| Electronegativity (χ) | 4.57 | eV |

| Chemical Hardness (η) | 2.68 | eV |

| Electrophilicity Index (ω) | 3.89 | eV |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States.researchgate.netresearchgate.netmdpi.com

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.netresearchgate.netmdpi.com This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. researchgate.netresearchgate.netmdpi.com The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. researchgate.netresearchgate.netmdpi.com

For this compound, DFT studies can be used to explore various reactions, such as nucleophilic addition to the carbonyl group, reduction of the ketone, or electrophilic aromatic substitution on the phenyl ring. By calculating the energies of the transition states for different possible pathways, the most favorable reaction mechanism can be determined. researchgate.netresearchgate.netmdpi.com

For instance, in a nucleophilic addition reaction, DFT calculations can model the approach of a nucleophile to the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent protonation of the oxygen atom. The geometries of the transition states can reveal details about the bond-making and bond-breaking processes. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time.

Conformational Analysis and Intermolecular Interactions.mdpi.com

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the exploration of its conformational landscape and intermolecular interactions. mdpi.com In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the atomic movements.

A key application of MD is conformational analysis. For this compound, this involves studying the rotation around the single bond connecting the phenyl ring and the carbonyl group. MD simulations can determine the preferred dihedral angle and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

MD simulations are also used to study intermolecular interactions in the condensed phase (liquid or solid). By simulating a system containing many molecules of this compound, one can analyze how they pack together and the nature of the non-covalent interactions, such as dipole-dipole interactions and van der Waals forces, that govern their association. When simulating the molecule in a solvent, MD can provide insights into solvation effects and the structure of the solvent shell around the solute molecule.

Hybrid QM/MM Approaches for Modeling Complex Chemical Processes.mdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study chemical reactions in large, complex systems, such as in solution or within an enzyme active site. mdpi.com In this approach, the part of the system where the chemical reaction occurs (e.g., the this compound molecule and the reacting species) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent molecules or the protein) is treated with a more computationally efficient molecular mechanics force field. mdpi.com

This dual-level treatment allows for the accurate modeling of electronic changes during a reaction while still accounting for the influence of the environment. For this compound, QM/MM simulations could be used to study its metabolism by a cytochrome P450 enzyme, for example. The substrate and the active site residues directly involved in the reaction would be treated with QM, while the rest of the enzyme and the surrounding water would be treated with MM. This would provide a more realistic model of the biological process than a gas-phase QM calculation alone.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular chemical reaction. These models are built by correlating calculated molecular descriptors (numerical representations of molecular structure) with experimentally determined reactivity data.

For a class of compounds including this compound, a QSRR model could be developed to predict their reaction rates or equilibrium constants for a specific transformation. The first step is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors can encode information about the molecule's topology, geometry, electronic properties, and physicochemical characteristics.

Next, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that links a subset of these descriptors to the observed reactivity. Once a statistically robust and predictive QSRR model is developed, it can be used to estimate the reactivity of new, untested compounds based solely on their calculated molecular descriptors. This predictive capability is highly valuable in chemical research and development for prioritizing synthetic targets and designing molecules with desired reactivity profiles.

Applications and Functionalization of 1 3 Chlorophenyl 2,2,2 Trifluoroethanone in Advanced Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone serves as a foundational precursor for a wide array of more complex molecular architectures. The electrophilic nature of the carbonyl carbon and the acidity of the α-protons (if present in derivatives) allow for numerous transformations, while the trifluoromethyl group imparts specific properties such as metabolic stability and lipophilicity to the final products. nih.gov

Preparation of Fluorinated Heterocycles (e.g., Triazoles, Isoxazoles)

The synthesis of fluorinated five-membered heterocycles is a significant area of pharmaceutical and materials chemistry, and this compound is an ideal starting point for constructing these scaffolds. acs.orgresearchgate.netrsc.org

Isoxazoles: The construction of the isoxazole (B147169) ring often proceeds through the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.govnih.gov this compound can be converted into the requisite β-diketone intermediate, such as 1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, via a Claisen condensation with an appropriate ester. This intermediate then readily undergoes cyclization with hydroxylamine hydrochloride to yield the corresponding 3-(3-chlorophenyl)-5-(trifluoromethyl)isoxazole. unimi.itresearchgate.net The regioselectivity of the cyclization is driven by the differential reactivity of the two carbonyl groups. unimi.it

Triazoles: The synthesis of trifluoromethyl-substituted triazoles can be achieved through various cycloaddition strategies. mdpi.comrsc.orgnih.gov One common pathway involves the Huisgen [3+2] cycloaddition. While not a direct reaction of the ketone, derivatives of this compound can be elaborated into either the azide (B81097) or alkyne component required for this reaction. For instance, the ketone can be converted to a terminal alkyne, which can then react with an azide to form a 1,2,3-triazole. Alternatively, methods for the synthesis of 5-trifluoromethyl-1,2,4-triazoles involve the [3+2] cycloaddition of nitrile imines with a trifluoroacetonitrile (B1584977) source. nih.gov

Table 1: Synthesis of Fluorinated Heterocycles from Trifluoromethyl Ketone Precursors

| Heterocycle | General Method | Key Intermediate from Ketone | Required Reagent |

| Isoxazole | Condensation/Cyclization | β-Diketone | Hydroxylamine |

| 1,2,3-Triazole | [3+2] Cycloaddition | Alkyne or Azide derivative | Azide or Alkyne partner |

| 1,2,4-Triazole | [3+2] Cycloaddition | Nitrile Imine derivative | Trifluoroacetonitrile |

| Pyrazole | Condensation/Cyclization | β-Diketone | Hydrazine |

| Pyrimidine | Condensation/Cyclization | β-Diketone | Urea or Guanidine |

Synthesis of Diverse Aryl-Trifluoroethyl Derivatives

Beyond heterocycles, the core structure of this compound is a template for a variety of functionalized aryl-trifluoroethyl derivatives. These transformations typically involve modification of the ketone moiety.

A primary transformation is the reduction of the ketone to the corresponding secondary alcohol, 1-(3-chlorophenyl)-2,2,2-trifluoroethanol (B1601332) . This chiral alcohol is a valuable intermediate in its own right and a precursor for further functionalization.

Another important class of derivatives is aryl 2,2,2-trifluoroethyl sulfides . These can be synthesized through copper-catalyzed coupling reactions (Goldberg-Ullmann type) involving aryl halides and a trifluoroethylthiol source. researchgate.net While this method builds the C-S bond from an aryl halide, a complementary approach starting from the ketone involves its conversion to the alcohol, followed by activation (e.g., to a tosylate or halide) and substitution with a thiol.

Furthermore, the ketone can undergo reductive amination. This tandem imine formation followed by reduction provides access to α-trifluoromethylated amines, which are important pharmacophores. Wittig-type reactions on the ketone or its derivatives can also be employed to synthesize trifluoromethylated alkenes, further expanding the molecular diversity accessible from this starting material.

Derivatization Strategies for Targeted Molecular Design

Targeted molecular design often requires the ability to selectively modify a lead compound at various positions to optimize its properties. This compound offers multiple handles for such derivatization.

Functionalization at the Phenyl Ring for Analog Generation

The aromatic ring provides a platform for introducing additional substituents through electrophilic aromatic substitution. The directing effects of the existing groups—the meta-directing trifluoroacetyl group (-COCF₃) and the ortho,para-directing chloro group (-Cl)—are crucial in determining the position of new substituents. Due to the strong deactivating nature of the trifluoroacetyl group, the chlorine atom primarily directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).

Patented procedures describe methods for further halogenation and nitration of similar 1-aryl-2,2,2-trifluoroethanones. For example, reaction with a nitrating agent (e.g., HNO₃/H₂SO₄) can introduce a nitro group onto the ring. Subsequent reaction with electrophilic chlorinating agents like trichloroisocyanuric acid in the presence of sulfuric acid can install additional chlorine atoms. These reactions allow for the generation of a library of analogs with varied electronic and steric properties on the phenyl ring.

Table 2: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 1-(3-Chloro-4-nitrophenyl)-2,2,2-trifluoroethanone / 1-(3-Chloro-6-nitrophenyl)-2,2,2-trifluoroethanone |

| Chlorination | Cl₂ / Lewis Acid | 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone / 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone |

| Bromination | Br₂ / Lewis Acid | 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethanone / 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethanone |

Transformations of the Ketone and Trifluoromethyl Groups for Novel Scaffolds

Ketone Transformations: The carbonyl group is a hub for a multitude of chemical transformations. Nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, converts the ketone into chiral or achiral tertiary alcohols. The ketone's high electrophilicity, enhanced by the adjacent CF₃ group, facilitates reactions with various nucleophiles, including the formation of hemiketals, which is a key interaction for trifluoromethyl ketone-based enzyme inhibitors. It can also be converted to oximes and imines, which can serve as intermediates for Beckmann rearrangements or be reduced to amines.

Trifluoromethyl Group Transformations: The C-F bond is exceptionally strong, making the trifluoromethyl group generally robust and chemically inert. However, recent advances in synthetic chemistry have enabled selective transformations of the CF₃ group under specific conditions. Methods involving C-F bond activation can convert the trifluoromethyl group into a difluoromethylene or monofluoromethylene group. For example, ortho-silyl-substituted benzotrifluorides have been shown to undergo selective C-F bond cleavage and functionalization. While challenging, the application of these modern techniques to derivatives of this compound could unlock novel chemical scaffolds previously inaccessible.

Stereoselective Synthesis and Chiral Induction Using this compound

The prochiral nature of the ketone in this compound makes it an excellent substrate for asymmetric synthesis, leading to valuable chiral building blocks.

The most prominent application is the asymmetric reduction of the ketone to produce the chiral alcohol, 1-(3-chlorophenyl)-2,2,2-trifluoroethanol, in high enantiomeric excess. Several powerful methods exist for this transformation:

Catalytic Transfer Hydrogenation: Chiral ruthenium, rhodium, or iridium complexes, such as Noyori-type catalysts, are highly effective for the asymmetric transfer hydrogenation of trifluoromethyl ketones, often yielding the corresponding alcohols with excellent enantioselectivity. researchgate.net Electrochemical methods can also be used to promote these hydrogenations.

Chiral Borane Reagents: Stoichiometric or catalytic reductions using chiral boranes, such as those derived from α-pinene (Alpine Borane) or catalyzed by Corey-Bakshi-Shibata (CBS) oxazaborolidines, are well-established methods for the enantioselective reduction of ketones, including challenging trifluoromethyl ketone substrates. mdpi.com

Biocatalysis: Enzymes or whole-cell systems (e.g., recombinant E. coli) expressing specific ketoreductases can reduce trifluoromethyl acetophenones with exceptionally high enantioselectivity (>99% ee) under mild, environmentally benign conditions. nih.gov

Another strategy for chiral induction is the asymmetric nucleophilic addition to the carbonyl group. For instance, chiral phosphoric acids have been shown to catalyze the Friedel-Crafts alkylation of indoles with 2,2,2-trifluoroacetophenones, generating chiral tertiary alcohols with high enantioselectivity. nih.gov This reaction creates a quaternary stereocenter bearing a trifluoromethyl group, a highly sought-after motif in medicinal chemistry.

The resulting enantioenriched products, particularly the chiral alcohol, are versatile intermediates for the synthesis of complex, single-enantiomer active pharmaceutical ingredients.

Table 3: Methods for Asymmetric Synthesis from this compound

| Transformation | Method | Catalyst/Reagent Type | Product Type | Typical Enantiomeric Excess (ee) |

| Asymmetric Reduction | Catalytic Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes | Chiral Secondary Alcohol | >95% |

| Asymmetric Reduction | CBS Reduction | Chiral Oxazaborolidine + Borane | Chiral Secondary Alcohol | 80-99% |

| Asymmetric Reduction | Bioreduction | Ketoreductase (enzyme/whole cell) | Chiral Secondary Alcohol | >99% |

| Asymmetric Arylation | Friedel-Crafts Alkylation | Chiral Phosphoric Acid | Chiral Tertiary Alcohol | 90-98% |

Asymmetric Transformations Involving the Ketone Center

The primary asymmetric transformation involving the ketone center of this compound is its reduction to the corresponding chiral alcohol, 1-(3-chlorophenyl)-2,2,2-trifluoroethanol. This transformation is of significant interest as the resulting chiral fluorinated alcohol is a versatile synthon for more complex molecules. Both biocatalytic and chemocatalytic methods have been explored to achieve high enantioselectivity in this reduction.

Biocatalytic approaches, employing whole-cell systems or isolated enzymes, have shown considerable promise. While direct studies on this compound are not extensively documented in readily available literature, research on analogous 1-aryl-2,2,2-trifluoroethanones provides a strong indication of viable methods. For instance, alcohol dehydrogenases (ADHs) are a class of enzymes known for their exceptional ability to reduce ketones with high stereoselectivity. Studies on a range of 1-aryl-2,2,2-trifluoroethanones have demonstrated that stereocomplementary ADHs can be used to produce either the (R)- or (S)-enantiomer of the corresponding alcohol with high conversions and selectivities. researchgate.net Specifically, ADHs from Ralstonia species and Rhodococcus ruber have been effective in producing (R)-alcohols. researchgate.net

Yeast-mediated reductions also represent a powerful tool for the asymmetric reduction of trifluoromethyl ketones. For example, immobilized cells of Geotrichum candidum have been used to reduce 2,2,2-trifluoroacetophenone (B138007) and its derivatives, achieving conversions and enantiomeric excesses higher than 99%. acs.org The application of such yeast-based systems to this compound is a highly probable route to the corresponding chiral alcohol. The general conditions for such a bioreduction are outlined in the table below.

| Parameter | Condition |

|---|---|

| Biocatalyst | Lyophilized Yeast Cells (e.g., Lodderomyces elongisporus) |

| Substrate | Aryl-Trifluoromethyl Ketone |

| Concentration | 30 mM |

| Co-substrate | 2-propanol (4% v/v) |

| Solvent | Phosphate buffer (100 mM, pH 7.5) |

| Temperature | 30 °C |

| Reaction Time | 24 h |

Enantioselective Synthesis of Chiral Derivatives and Intermediates

The utility of these chiral alcohol intermediates is demonstrated in the synthesis of active pharmaceutical ingredients (APIs). For example, chiral amines derived from similar ketones are essential building blocks for numerous drugs. mdpi.com While a direct synthesis of a marketed drug from 1-(3-chlorophenyl)-2,2,2-trifluoroethanol is not prominently reported, the structural motif is of high interest to medicinal chemists.

The enantioselective synthesis of the chiral alcohol can be achieved through asymmetric hydrogenation, a powerful technique in organic synthesis. Chiral catalysts, often based on transition metals like rhodium or ruthenium complexed with chiral ligands, are employed to achieve high enantioselectivity. okayama-u.ac.jp The general approach involves the hydrogenation of the ketone under a hydrogen atmosphere in the presence of a catalytic amount of the chiral complex. The choice of ligand is crucial for the stereochemical outcome of the reaction.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | [Rh(cod)(chiral ligand)]+BF4- or Ru-BINAP complex |

| Substrate | Prochiral Ketone (e.g., this compound) |

| Hydrogen Source | Molecular Hydrogen (H2) |

| Solvent | Methanol, Ethanol, or other suitable organic solvent |

| Temperature | Room temperature to elevated temperatures |

| Pressure | Atmospheric to high pressure |

The resulting enantiomerically enriched 1-(3-chlorophenyl)-2,2,2-trifluoroethanol can then be used in subsequent reactions, such as nucleophilic substitutions or esterifications, to build more complex chiral molecules, including potential drug candidates. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Catalytic Transformations for 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone

The development of novel catalytic transformations for this compound is a burgeoning area of research. The focus is on creating more efficient, selective, and sustainable methods for synthesizing derivatives of this valuable compound. One promising avenue is the use of organocatalysts, which offer a cheaper, milder, and more environmentally friendly alternative to traditional metal-based catalysts. For instance, 2,2,2-trifluoroacetophenone (B138007), a related compound, has been identified as an effective organocatalyst for the epoxidation of alkenes using hydrogen peroxide as a green oxidant. acs.orgresearchgate.net This suggests that this compound could also be explored as a catalyst or be transformed using similar catalytic systems.

Another area of interest is the derivatization of fatty acids using catalysts like boron trifluoride, which has been investigated with related acetophenones. gssrr.org While direct application to this compound needs further study, it opens up possibilities for creating novel ester derivatives. The development of new catalytic systems is crucial for expanding the range of chemical transformations possible with this compound, leading to the synthesis of novel molecules with potentially enhanced biological or material properties.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical reactions are predicted and optimized. semanticscholar.org For a compound like this compound, ML algorithms can be trained on existing reaction data to predict the outcomes of new transformations, thereby saving significant time and resources in the laboratory. mit.edunih.gov These computational tools can help identify the most promising reaction conditions, such as solvent, temperature, and catalyst, to achieve the desired product with high yield and selectivity. chemrxiv.org

Exploration of New Methodologies for Selective Functionalization

The selective functionalization of aromatic compounds is a key challenge in organic synthesis. For this compound, the presence of a chloro and a trifluoroacetyl group on the phenyl ring offers multiple sites for modification. Future research will likely focus on developing new methodologies for the regioselective functionalization of this compound. One promising approach is C-H bond functionalization, which allows for the direct modification of carbon-hydrogen bonds, offering a more atom-economical and efficient synthetic route compared to traditional methods that require pre-functionalized starting materials. emory.eduprinceton.edu

Researchers are also exploring boron-directed cycloaddition reactions as a mild and regiocontrolled method to synthesize fluoroalkyl-substituted aromatic compounds. nih.gov Such strategies could be adapted for this compound to introduce new functional groups at specific positions on the aromatic ring. The ability to selectively functionalize this molecule would open up new avenues for creating a diverse library of derivatives with potentially unique properties.

Advanced Computational Methodologies for Prediction and Design of Derivatives

Advanced computational methodologies are becoming indispensable tools for the prediction of molecular properties and the rational design of new derivatives. rsc.org In the context of this compound, techniques such as Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the molecule. pnrjournal.comkrishisanskriti.org This information can then be used to predict how the molecule will behave in different chemical environments and to design new derivatives with desired properties.

Q & A

Basic Research Questions